[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Overview
Description
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT has a wide range of applications in scientific research:
Biology: In biological research, this compound is studied for its interactions with biomolecules and its potential as a probe for studying cellular processes.
Medicine: this compound’s unique properties make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. For instance, this compound may interact with enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT is compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
disodium;[2-hydroxy-5-[hydroxy(oxido)arsoryl]anilino]methanesulfinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10AsNO6S.2Na/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15;;/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVFKCXTQMPEM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)[O-])NCS(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8AsNNa2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034194 | |
Record name | Phenarsone sulfoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-51-3 | |
Record name | Phenarsone sulfoxylate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenarsone sulfoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM PHENARSONE SULFOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260H9QVC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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